(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol
Description
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a trifluoromethoxy (-OCF₃) group at the 2-position of a phenyl ring and a hydroxyl-bearing stereogenic center. The trifluoromethoxy group confers high electronegativity and metabolic stability, making this compound of interest in medicinal chemistry and asymmetric synthesis. Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems or catalytic processes.
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 |
InChI Key |
LWOXLMRGAQEYMM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(F)(F)F)O |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-(Trifluoromethoxy)acetophenone Derivatives
The most common synthetic route to (1S)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol involves the stereoselective reduction of the corresponding ketone, 2-(trifluoromethoxy)acetophenone.
Chemical Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are classical reducing agents used to convert 2-(trifluoromethoxy)acetophenone to the corresponding alcohol. The reduction typically proceeds under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.
Reaction Conditions: The reduction is generally performed at low temperatures to control stereoselectivity and minimize by-products. Solvents such as tetrahydrofuran (THF) or ether solvents are commonly used.
Yield and Purity: These chemical reductions often yield racemic mixtures unless chiral catalysts or auxiliaries are employed.
Biocatalytic Preparation Methods
Enzymatic Reduction Using Whole-Cell Biocatalysts
Recent advances favor biocatalytic methods for the preparation of optically pure chiral alcohols like this compound due to their high enantioselectivity and environmentally benign conditions.
Microbial Whole-Cell Catalysis: Recombinant microbial cells expressing specific reductases can catalyze the enantioselective reduction of prochiral ketones to yield optically pure alcohols. These systems benefit from in situ cofactor recycling and enzyme protection, reducing costs and improving sustainability.
Enzyme Types: Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are commonly employed enzymes. The choice depends on substrate specificity and desired enantiomer.
Reaction Parameters: Typically conducted in aqueous buffer systems at mild temperatures (25–37 °C), with pH control to optimize enzyme activity.
Reported Outcomes: Studies have reported enantiomeric excesses (ee) greater than 95%, often exceeding 99%, with yields suitable for industrial application.
Multienzyme Cascade Reactions
More complex biocatalytic cascades have been developed to convert amino acid precursors into chiral alcohols through sequential enzymatic steps, demonstrating the potential for sustainable synthesis of phenyl ethanols with high stereochemical control.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Enzymes | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Chemical Reduction with NaBH4 or LiAlH4 | 2-(Trifluoromethoxy)acetophenone + NaBH4 or LiAlH4 | Inert atmosphere, low temp, ether solvents | Moderate to High | Racemic unless chiral catalyst used | Simple but limited stereoselectivity |
| Grignard Reagent Addition + Reduction | Aryl bromide + ethyl magnesium bromide + acetic anhydride | THF, -15 to 5 °C, aqueous base workup | High | Racemic or requires further chiral step | Useful for ketone intermediate synthesis |
| Whole-Cell Biocatalytic Reduction | Recombinant microbial cells expressing reductases | Aqueous buffer, 25–37 °C, pH controlled | High | >95%, often >99% | Environmentally friendly, high stereoselectivity |
| Multienzyme Cascade Biocatalysis | Enzymes including tyrosine ammonia lyase, epoxide hydrolase | Sequential steps, mild aqueous conditions | Moderate to High | >99% | Complex but highly selective and sustainable |
Chemical Reactions Analysis
Types of Reactions
(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Scientific Research Applications
(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with (1S)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol, differing in substituent positions, halogenation, or functional groups:
(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 1568044-40-5)
- Structural Differences: Trifluoromethyl (-CF₃) at the phenyl 4-position vs. trifluoromethoxy (-OCF₃) at the 2-position. Additional chlorine substituent on the ethanol chain.
- Chlorine introduces steric hindrance and may affect reactivity in nucleophilic substitutions.
- Synthesis : Produced in high purity (99.9%) for life science applications, indicating robust synthetic protocols for halogenated analogs .
(R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol (CAS: 76155-79-8)
- Structural Differences :
- -CF₃ at the phenyl 4-position; R-configuration vs. S-configuration.
- Lacks the hydroxyl group’s chlorine substituent.
- Physical Properties: Boiling point: 233°C; Density: 1.234 g/cm³; Molecular weight: 190.16 g/mol. Higher density than non-fluorinated alcohols due to fluorine’s mass contribution.
- Steric and Electronic Effects : The R-configuration may lead to divergent binding affinities in chiral environments compared to the S-form .
1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
- Structural Differences :
- -OCF₃ at the phenyl 3-position vs. 2-position.
- Electronic effects differ due to altered resonance and inductive effects .
(1S)-1-[2-(Difluoromethoxy)-3-methylphenyl]-2,2,2-trifluoroethan-1-ol (CAS: 2227836-94-2)
- Structural Differences :
- Difluoromethoxy (-OCF₂H) at the 2-position; additional methyl group at the 3-position.
- Trifluoroethyl alcohol chain.
- Impact: -OCF₂H is less electronegative than -OCF₃, reducing metabolic stability.
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | C₉H₉F₃O₂ | 206.16 (estimated) | ~230 (estimated) | ~1.3 (estimated) |
| (1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | C₉H₈ClF₃O | 224.61 | N/A | N/A |
| (R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | C₉H₉F₃O | 190.16 | 233 | 1.234 |
| 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol | C₉H₉F₃O₂ | 206.16 | N/A | N/A |
Notes:
- Trifluoromethoxy analogs generally exhibit higher boiling points and densities than non-fluorinated counterparts due to fluorine’s electronegativity and molecular mass.
- Chlorine substituents increase molecular weight but may reduce volatility .
Biological Activity
(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol, with the molecular formula CHFO, is an organic compound characterized by a trifluoromethoxy group attached to a phenyl ring and an alcohol functional group. This unique structure combines hydrophilic and hydrophobic properties, making it significant for various biological applications. The compound's biological activity is influenced by its structural features, particularly the trifluoromethoxy group, which enhances its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological properties. These include:
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : The compound may possess antimicrobial effects, similar to related compounds like 2-(Trifluoromethoxy)phenol, which has demonstrated efficacy against various bacterial strains .
- Potential Anti-inflammatory Effects : Structural analogs have been explored for their anti-inflammatory properties, suggesting that this compound might also exhibit such activity.
The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. The trifluoromethoxy group enhances this binding, potentially leading to inhibition of target enzymes and modulation of biochemical pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cell Cycle Arrest : Research indicates that similar compounds can induce cell cycle arrest in various cancer cell lines. For instance, chalcone derivatives have been shown to inhibit cell cycle progression at specific phases, suggesting a potential role for this compound in cancer therapy .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cells. The results indicate that these compounds can significantly reduce cell viability, prompting further investigation into their use as anticancer agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethoxy)phenol | Hydroxyl group on phenyl ring | Antioxidant, antimicrobial |
| 4-(Trifluoromethoxy)benzaldehyde | Aldehyde functional group | Potential anti-inflammatory |
| 2-(Fluoromethyl)phenol | Fluorinated phenolic compound | Antimicrobial |
| This compound | Alcohol and trifluoromethoxy groups | Antioxidant potential, antimicrobial |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, highlighting the versatility of synthetic methods used in creating complex molecules. Its potential applications span across:
Q & A
Q. Basic
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention times and peak areas quantify purity .
- Optical Rotation : Compare measured [α]D values against literature data for the (1S)-enantiomer .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of signals in ¹H/¹⁹F NMR for enantiomer discrimination .
What advanced strategies address low yields in catalytic asymmetric synthesis?
Q. Advanced
- Ligand Screening : Test phosphine (e.g., Josiphos) and N-heterocyclic carbene ligands to enhance stereoselectivity. For example, Rhodium-catalyzed hydrogenation with DuPhos ligands improved ee values by 15% in analogous systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states in Pd-mediated reactions, increasing yields by 20–30% .
- Additives : Silver salts (AgOTf) or ionic liquids (e.g., [BMIM]PF₆) may suppress side reactions in cross-coupling steps .
How can computational methods predict reactivity or stability?
Q. Advanced
- DFT Calculations : Model the reaction pathway for trifluoromethoxy group insertion. B3LYP/6-31G(d) level studies predict activation barriers for Si–C bond cleavage in related silacycles, guiding catalyst selection .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. For example, MD simulations of Pd-catalyzed systems revealed toluene’s superior stabilization of intermediates over DCM .
What contradictions exist in reported catalytic efficiencies, and how are they resolved?
Q. Advanced
- Contradiction : Pd vs. Cu catalysts for trifluoromethoxy coupling. Pd(OAc)₂ achieves 75% yield in aryl halide systems, while CuI/1,10-phenanthroline gives 60% but better functional group tolerance .
- Resolution : Use chemodivergent screening : Test both catalysts under identical conditions (e.g., 80°C, DMF) and select based on substrate sensitivity. For electron-deficient aryl halides, Pd is preferred .
What safety protocols are critical for handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethoxy byproducts (e.g., HF gas during hydrolysis) .
- PPE : Nitrile gloves and safety goggles mandatory; fluorinated alcohols can penetrate latex .
- Waste Disposal : Neutralize with CaCO₃ before aqueous disposal to prevent acid formation .
How is reaction progress monitored during synthesis?
Q. Basic
- TLC : Silica gel plates with ethyl acetate:hexanes (1:2); UV visualization at 254 nm. The alcohol product (Rf ~0.3) separates from ketone precursors (Rf ~0.5) .
- In Situ IR : Track carbonyl (1700 cm⁻¹) disappearance in reduction steps .
What are key derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Ester Derivatives : React with acetyl chloride to form 1-[2-(trifluoromethoxy)phenyl]ethyl acetate for probing metabolic stability .
- Ether Analogues : Substitute the hydroxyl group with amines (e.g., via Mitsunobu reaction) to assess biological activity .
- Fluorinated Probes : Introduce ¹⁸F or ¹⁹F tags for PET imaging or NMR-based binding studies .
How are biological activities evaluated?
Q. Advanced
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates .
- Cell-Based Models : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays; IC₅₀ values >100 µM suggest low toxicity .
- Molecular Docking : AutoDock Vina models interactions with serotonin receptors (5-HT₂A) due to structural similarity to phenethylamines .
What are challenges in characterizing trifluoromethoxy-containing intermediates?
Q. Advanced
- ¹⁹F NMR Signal Splitting : The trifluoromethoxy group’s asymmetry causes complex splitting. Use high-field NMR (500 MHz+) and decoupling techniques .
- Mass Spectrometry Fragmentation : Low abundance of [M+H]+ ions due to CF₃O group stability. Employ ESI+ with NH₄OAc adducts for clearer spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
